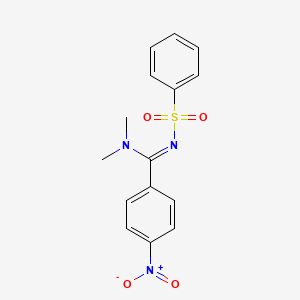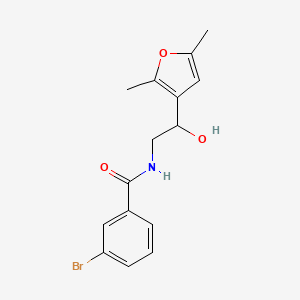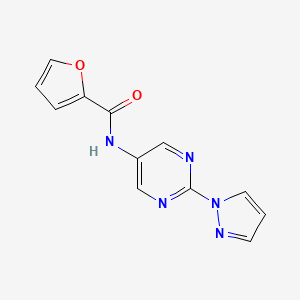
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is a chemical compound that has been studied in the context of various scientific research . It has been mentioned in the context of human phosphodiesterase 10 in complex with 6-cyclopropyl-3- (pyrimidin-5-ylamino)-N- [1- (2,2,2-trifluoroethyl)pyrazol-3-yl]pyridine-2-carboxamide .
Synthesis Analysis
The synthesis of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide” and similar compounds has been discussed in several studies. For instance, NNN pincer palladium (II) complexes with N- (2- (1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been prepared from commercially available 2-pyridinecarboxylic acid . The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine gave the nine NNN pincer Pd (II) complexes .Molecular Structure Analysis
The molecular structure of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide” and related compounds has been analyzed in several studies. For example, the molecular structures of complexes have been determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide” have been studied. For instance, the obtained palladium (II) catalysts showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes .Aplicaciones Científicas De Investigación
Palladium(II) Complexes for Heck Coupling Reaction
The compound’s ligands, N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide (3a–c and 5a–f), can be easily prepared from commercially available 2-pyridinecarboxylic acid. When these ligands react with PdCl2 in toluene in the presence of triethylamine, they form nine NNN pincer Pd(II) complexes (6a–i) in yields ranging from 15% to 91%. These complexes have been characterized by ^1H, ^13C NMR spectra, and HRMS. Additionally, the molecular structures of complexes 6a and 6i have been determined by single-crystal X-ray diffraction. Notably, these palladium(II) catalysts exhibit efficient catalytic activity in the Heck coupling of aryl bromides with styrenes, yielding various styrenes in moderate to high yields (up to 99% yield) .
Rhodium-Catalyzed C–H Functionalization
The compound 2-(1H-pyrazol-1-yl)pyridine has been utilized in a Rh(III)-catalyzed C–H bond functionalization with internal alkynes. This versatile reaction allows for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Antipromastigote Activity
Molecular simulation studies have justified the potent in vitro antipromastigote activity of compound 13, which contains the pyrazole core. The fitting pattern of this compound in the LmPTR1 pocket (active site) is characterized by lower binding free energy (−9.8 kcal/mol) .
Antileishmanial and Antimalarial Effects
Pyrazole-bearing compounds, including those related to our compound of interest, have demonstrated diverse pharmacological effects. Some hydrazine-coupled pyrazoles exhibit potent antileishmanial and antimalarial activities .
Growth Inhibition in PC-3 Cells
The pyrazole core has been associated with improved growth inhibition in PC-3 cells .
Exploration of Earth-Abundant Metal Catalysts
While the focus has primarily been on transition metals, there is ongoing exploration of pincer-ligated catalysts based on inexpensive first-row transition metals (e.g., manganese, iron, cobalt, nickel, and zinc). These catalysts hold promise for various chemical reactions .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some compounds with similar structures have been found to inhibit certain enzymes, leading to changes in cellular metabolism .
Biochemical Pathways
For example, some compounds have been found to inhibit the enzyme Nicotinamide phosphoribosyltransferase (NAMPT), which plays a pivotal role in many biological processes including metabolism and aging .
Result of Action
Compounds with similar structures have been found to have significant biological activities, such as antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
N-(2-pyrazol-1-ylpyrimidin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-11(10-3-1-6-19-10)16-9-7-13-12(14-8-9)17-5-2-4-15-17/h1-8H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDARWGQXQVKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2475331.png)
![2-(2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-5-methylpyrazol-3-amine](/img/structure/B2475333.png)
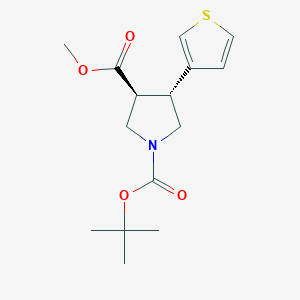
![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475336.png)
![N-(4-bromophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2475337.png)

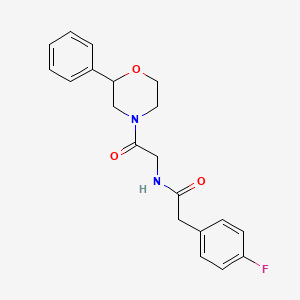
![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)
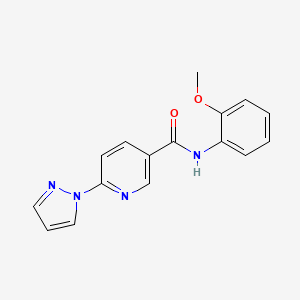
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2475344.png)
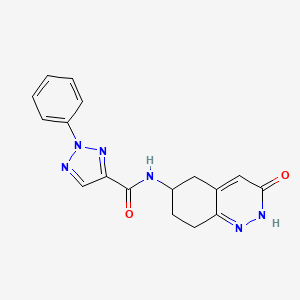
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide](/img/structure/B2475349.png)
